![molecular formula C11H19ClN2O B151784 [1,4'-Bipiperidine]-1'-carbonyl chloride CAS No. 103816-19-9](/img/structure/B151784.png)
[1,4'-Bipiperidine]-1'-carbonyl chloride
Overview
Description
[1,4'-Bipiperidine]-1'-carbonyl chloride (CAS: 103816-19-9) is a reactive acyl chloride derivative featuring a bipiperidine backbone. Its molecular formula is C₁₁H₁₉ClN₂O (MW: 230.73), characterized by a piperidine ring linked to a second piperidine moiety via a single bond, with a carbonyl chloride group at the 1'-position . This compound is widely employed as a key intermediate in pharmaceutical synthesis, particularly for introducing the bipiperidine-carbonyl motif into bioactive molecules, such as irinotecan derivatives and TGF-β inhibitors . It requires storage under inert conditions (2–8°C) due to its sensitivity to moisture and tendency to form dimer impurities or hydrochloride salts .
Preparation Methods
Synthetic Routes Using Phosgene
Phosgene Reaction in Methylene Chloride
The most widely documented method involves reacting 4-piperidinopiperidine with phosgene (COCl₂) in methylene chloride (CH₂Cl₂) under inert conditions. This approach, detailed in Patent US7662964, ensures high reactivity while minimizing side reactions . The reaction proceeds as:
Key parameters include:
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Temperature : Maintained at 0–5°C during phosgene introduction to control exothermicity.
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Solvent Removal : Post-reaction, methylene chloride is distilled off using a high-boiling solvent (e.g., toluene) to prevent decomposition .
Industrial-Scale Optimization
Patent EP2399907A1 highlights the importance of solvent selection and isolation techniques for industrial production :
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Solvents : Halogenated hydrocarbons (e.g., dichloromethane) or aprotic solvents (e.g., dimethylformamide) enhance yield.
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Anti-Solvent Crystallization : Adding hydrocarbons (e.g., n-heptane) precipitates the product, achieving >98% purity .
Table 1: Comparative Analysis of Phosgene-Based Methods
Alternative Chlorinating Agents
Thionyl Chloride (SOCl₂)
Though less common in patents, thionyl chloride offers a viable alternative under reflux conditions :
2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
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Advantages : Simplified workup due to gaseous byproducts.
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Challenges : Requires rigorous moisture exclusion to avoid hydrolysis .
Stabilization and Isolation Techniques
Crystalline Form Characterization
The crystalline form of this compound, critical for stability, is characterized by:
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PXRD Peaks : Distinct reflections at 2θ = 10.2°, 15.7°, and 20.4° .
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DSC Profile : Endotherm at 212°C ± 2°C, confirming thermal stability .
Impurity Control
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Dimer Formation : Minimized by maintaining low temperatures (<10°C) during synthesis .
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Hydrochloride Salt Removal : Washing with non-polar solvents (e.g., hexane) ensures salt-free product .
Reaction Kinetics and Mechanistic Insights
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes nucleophilic attack, forming intermediates for pharmaceuticals:
Industrial Applications and Scalability
Case Study: Irinotecan Synthesis
In irinotecan production, the compound reacts with 7-ethyl-10-hydroxycamptothecin in acetamide, yielding the active pharmaceutical ingredient :
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Coupling Conditions : 40–50°C for 6–8 hours in dimethylformamide.
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Yield Optimization : Excess acyl chloride (1.2 equiv.) drives the reaction to >90% completion .
Table 2: Key Physical Properties of this compound
Property | Value |
---|---|
Molecular Weight | 267.20 g/mol |
Appearance | Off-white powder |
Melting Point | 208–212°C |
Boiling Point | 344.5°C at 760 mmHg |
LogP | 2.97 |
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: [1,4’-Bipiperidine]-1’-carbonyl chloride can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles. For example: [ \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{Nu}^- \rightarrow \text{[1,4’-Bipiperidine]-1’-Nu} + \text{Cl}^- ] Common nucleophiles include amines, alcohols, and thiols.
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Reduction Reactions: The carbonyl chloride group in [1,4’-Bipiperidine]-1’-carbonyl chloride can be reduced to form the corresponding alcohol or amine. For example: [ \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{LiAlH}_4 \rightarrow \text{[1,4’-Bipiperidine]-1’-alcohol} + \text{LiCl} + \text{AlCl}_3 ]
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for the chlorination of [1,4’-Bipiperidine].
Phosgene (COCl2): Used for the chlorination of [1,4’-Bipiperidine].
Lithium Aluminium Hydride (LiAlH4): Used for the reduction of the carbonyl chloride group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of [1,4’-Bipiperidine] can be formed.
Reduction Products: The corresponding alcohol or amine derivatives of [1,4’-Bipiperidine].
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1,4’-Bipiperidine]-1’-carbonyl chloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: This compound can be used to synthesize biologically active molecules that serve as probes for studying biological processes.
Medicine:
Drug Development: [1,4’-Bipiperidine]-1’-carbonyl chloride is used in the development of new drugs, particularly those targeting the central nervous system.
Industry:
Material Science: This compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidine]-1’-carbonyl chloride depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The carbonyl chloride group can react with various biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Key Observations :
- The lower yield (64.3%) of [1,4'-Bipiperidine]-1'-carbonyl chloride compared to pyrrolidine-1-carbonyl chloride (79.2%) suggests steric hindrance from the bipiperidine moiety slows nucleophilic substitution .
- Reactivity can be enhanced using catalytic DMAP and excess base (e.g., Et₃N), as demonstrated in TGF-β inhibitor synthesis (87% yield) .
Stability and Impurity Profile
Unlike simpler acyl chlorides, this compound is prone to dimerization and salt formation. Cadila Healthcare patented a method to isolate the pure compound free from hydrochloride salts or dimers, highlighting its instability under standard conditions .
Commercial and Regulatory Considerations
This compound is commercially available (e.g., Sigma-Aldrich), unlike many analogs requiring custom synthesis . However, its hazardous classification (GHS Corrosion Category 1B, Acute Toxicity Category 4) imposes stricter handling protocols compared to safer alternatives like ethyl(methyl)carbamic chloride .
Biological Activity
[1,4'-Bipiperidine]-1'-carbonyl chloride (CAS No. 103816-19-9) is a chemical compound notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly the anticancer drug irinotecan. This compound has garnered attention due to its structural characteristics and potential biological activities, primarily through its derivatives. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₁H₁₉ClN₂O
- Molecular Weight: 230.73 g/mol
- Appearance: White crystalline solid
- Melting Point: 60-64 °C
The synthesis of this compound involves the reaction of 1,4'-bipiperidine with phosgene under controlled conditions. The compound features two piperidine rings connected by a carbonyl chloride functional group, which is critical for its reactivity and biological applications.
The primary mechanism of action for this compound is through nucleophilic acyl substitution reactions. It can react with various nucleophiles such as amines or alcohols to form corresponding amides or esters. Additionally, hydrolysis can occur in the presence of water, yielding a carboxylic acid and hydrochloric acid. These reactions are essential for synthesizing more complex pharmaceutical compounds.
The most significant biological activity associated with this compound is through its derivative irinotecan, which acts as a topoisomerase I inhibitor. This inhibition disrupts DNA replication in cancer cells, leading to antitumor effects .
Antitumor Activity via Irinotecan
Irinotecan is a well-established chemotherapeutic agent derived from this compound. It exhibits potent antitumor activity by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. Clinical studies have demonstrated its efficacy in treating various cancers, including colorectal cancer .
In Vitro Studies
In vitro studies have focused on the reactivity of this compound with different nucleophiles to form biologically active compounds. For instance:
- Case Study: A study demonstrated the synthesis of 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin using this compound as an intermediate. This compound exhibited significant cytotoxicity against cancer cell lines .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | 143254-82-4 | 1.00 | Directly related; used as an intermediate in similar reactions |
N-Ethyl-N-methylcarbamoyl Chloride | 42252-34-6 | 0.69 | Used in different synthetic pathways; simpler structure |
2-Chloro-1-(piperidin-1-yl)ethanone | 1440-60-4 | 0.62 | Exhibits different biological activities; simpler piperidine derivative |
7-Ethyl-10-hydroxycamptothecin | Not applicable | N/A | A known derivative exhibiting significant anticancer properties |
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing [1,4'-Bipiperidine]-1'-carbonyl chloride, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves reacting the corresponding carboxylic acid derivative (e.g., [1,4'-Bipiperidine]-1'-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Post-reaction, excess reagents are removed via vacuum distillation. Purity validation employs gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to confirm molecular weight (C₁₁H₁₉ClN₂O, MW 230.73) and absence of unreacted precursors. Melting point analysis (60–64°C) serves as a preliminary purity check . For structural confirmation, ¹H/¹³C NMR and FT-IR are used to identify the carbonyl chloride group (~1750–1820 cm⁻¹) and bipiperidine backbone .
Q. What safety precautions are critical when handling this compound due to its reactivity?
- Methodological Answer : This compound is moisture-sensitive and reacts exothermically with water, releasing HCl gas. Handling requires:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles .
- Ventilation : Use a fume hood to prevent inhalation of vapors.
- First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR detects piperidine ring protons (δ 1.4–3.5 ppm) and the carbonyl chloride group (no direct proton signal). ¹³C NMR confirms the carbonyl carbon at ~170–175 ppm .
- FT-IR : Strong absorption at ~1800 cm⁻¹ (C=O stretch of acid chloride) and absence of OH/NH peaks validate purity .
- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z 230.73 .
Advanced Research Questions
Q. How can reaction conditions be optimized for esterification of this compound with phenolic or aliphatic alcohols?
- Methodological Answer : For ester formation (e.g., in Irinotecan derivatives):
- Coupling Agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC with catalytic DMAP in dichloromethane (DCM) under reflux (14+ hours) .
- Solvent Choice : Anhydrous DCM or THF minimizes side reactions.
- Workup : Post-reaction, wash with saturated NH₄Cl to remove excess reagents, followed by purification via flash chromatography (silica gel, gradient elution) .
Q. What strategies prevent racemization during the synthesis of stereosensitive derivatives (e.g., Irinotecan analogs)?
- Methodological Answer :
- Low Temperatures : Conduct reactions at 0–4°C to reduce thermal racemization.
- Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., Cinchona alkaloids) to retain stereochemical integrity .
- Analytical Monitoring : Chiral HPLC or polarimetry ensures enantiomeric excess (ee) >98% .
Q. How should researchers resolve contradictions in toxicity data when designing in vivo studies?
- Methodological Answer :
- Preliminary Assays : Conduct in vitro cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) to establish baseline toxicity .
- Metabolite Analysis : Identify hydrolyzed products (e.g., [1,4'-Bipiperidine]-1'-carboxylic acid) via LC-MS, as these may contribute to toxicity .
- Dose Escalation : Start with sub-mg/kg doses in animal models, monitoring organ-specific effects (liver/kidney function tests) .
Q. Data Contradiction Analysis
- Melting Point Variability : Reported mp (60–64°C) may shift due to hygroscopicity. Consistently dry samples under vacuum before measurement .
- Toxicity Uncertainty : While acute toxicity data are limited, structural analogs (e.g., piperidine derivatives) show neurotoxic potential. Assume precautionary LD₅₀ <50 mg/kg in rodents until further studies confirm safety .
Properties
IUPAC Name |
4-piperidin-1-ylpiperidine-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNSNQRKIINKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431070 | |
Record name | [1,4'-Bipiperidine]-1'-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103816-19-9 | |
Record name | [1,4′-Bipiperidine]-1′-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103816-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,4'-Bipiperidine]-1'-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidinopiperidine-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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